Structural and Molecular Weight Differentiation from Benzimidazole Analog
A direct comparison with the benzimidazole analog, 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole, reveals a significant difference in core structure and molecular weight. The target compound features a simple imidazole ring, while the analog contains a fused benzene ring, creating a bicyclic benzimidazole system . This structural difference results in a molecular weight of 253.10 g/mol for the target compound, compared to 303.15 g/mol for the benzimidazole analog .
| Evidence Dimension | Molecular Weight and Core Structure |
|---|---|
| Target Compound Data | C10H9BrN2O, MW 253.10 g/mol; Monocyclic imidazole core. |
| Comparator Or Baseline | 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole; C14H11BrN2O, MW 303.15 g/mol; Bicyclic benzimidazole core. |
| Quantified Difference | Difference of 50.05 g/mol (approx. 16.5% lower MW). |
| Conditions | Calculated molecular weight from molecular formula. |
Why This Matters
The lower molecular weight and simpler core of the target compound offer distinct advantages in lead optimization, potentially leading to improved ligand efficiency, better oral bioavailability, and more favorable physicochemical properties for drug development.
